1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene
Description
1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene (CAS: AMTH261) is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with three fluorine atoms at positions 1, 3, and 4, a nitro group (-NO₂) at position 2, and a (4-methoxybenzyl)oxy group at position 5 . This structure combines electron-withdrawing (fluorine, nitro) and electron-donating (methoxy) substituents, making it a versatile intermediate in organic synthesis. Its applications are hypothesized to include agrochemical or pharmaceutical research due to structural similarities to known pesticides and bioactive molecules .
Properties
IUPAC Name |
1,3,4-trifluoro-5-[(4-methoxyphenyl)methoxy]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-21-9-4-2-8(3-5-9)7-22-11-6-10(15)14(18(19)20)13(17)12(11)16/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMMVZDDGCZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C(=C2F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene typically involves the following steps:
Nitration: Introduction of the nitro group onto the benzene ring.
Fluorination: Introduction of the trifluoromethyl groups.
Etherification: Formation of the methoxybenzyl ether.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration, fluorination, and etherification reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation: The methoxybenzyl ether can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-aminobenzene.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of corresponding aldehydes or acids.
Scientific Research Applications
Medicinal Chemistry: As a building block for drug development.
Materials Science: In the synthesis of advanced materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitroaromatic derivatives with halogen and alkoxy substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The trifluoro substitution in the target compound enhances electron-withdrawing effects compared to trifluoromethyl groups in oxyfluorfen . This may reduce electrophilic reactivity but improve stability.
- The (4-methoxybenzyl)oxy group introduces steric bulk and lipophilicity, contrasting with smaller substituents like ethoxy in oxyfluorfen or carboxylic acid in benzoic acid derivatives .
Positional Influence: The nitro group at position 2 aligns with oxyfluorfen but differs from nitro at position 4 in benzoic acid derivatives . Fluorine placement (positions 1,3,4 vs. 4 in 1-chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene) alters resonance effects and metabolic resistance .
Synthetic Utility: The compound’s synthesis likely involves nitro reduction and etherification steps, similar to methods described for related diamines and benzodiazepines . In contrast, oxyfluorfen derivatives require Ullmann coupling for phenoxy group introduction .
Applications: While oxyfluorfen and nitrofluorfen are commercial herbicides, the target compound’s applications remain speculative.
Research Findings and Data
Reactivity and Stability :
- Nitro Group Reduction : Like other nitroaromatics, the nitro group can be reduced to an amine (e.g., using SnCl₂), forming intermediates for heterocyclic synthesis .
- Fluorine Stability : The trifluoro substitution resists hydrolysis better than chloro or methoxy groups, as seen in comparative degradation studies of similar compounds .
Thermodynamic Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
